molecular formula C8H4F4O3 B1400578 2-Fluoro-4-(trifluoromethoxy)benzoic acid CAS No. 1073477-22-1

2-Fluoro-4-(trifluoromethoxy)benzoic acid

Cat. No. B1400578
M. Wt: 224.11 g/mol
InChI Key: TUXSSQNLBPWREW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzoic acid is a chemical compound that may be used as a pharmaceutical intermediate . It is a part of the benzenoids class of organic compounds .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzoic acid is C8H4F4O3 . The molecular weight is 224.11 .


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethoxy)benzoic acid is a solid at room temperature . It is insoluble in water . The melting point ranges from 131.0-137.0°C .

Scientific Research Applications

  • Organometallic Chemistry : Schlosser (2005) discussed the functionalization of aromatic and heterocyclic substrates using organometallic methods. This research emphasized the importance of introducing additional substituents, like functional groups, to compounds including 2-Fluoro-4-(trifluoromethoxy)benzoic acid. These compounds can be used as building blocks in more elaborate structures, potentially for therapeutic or pesticidal activity. Fluorine labels in these materials can modulate biological parameters like acidity and lipophilicity (Schlosser, 2005).

  • Drug Metabolism : Ghauri et al. (1992) conducted a study on substituted benzoic acids, including 2-Fluoro-4-(trifluoromethoxy)benzoic acid, to understand their metabolic fate in rats. This study revealed insights into how the structural characteristics of these compounds affect their metabolism, which is crucial for drug development and understanding the interaction of drugs with the body (Ghauri et al., 1992).

  • Material Science and Liquid Crystals : Fouzai et al. (2018) synthesized and studied the properties of liquid crystals derived from 4-(octyloxy) benzoic acid and its fluorinated derivatives. The study focused on the thermal and phase behavior of these compounds and the influence of the fluorine atom on their electro-optical properties (Fouzai et al., 2018).

  • Fluorescent Probes for Sensing Applications : Tanaka et al. (2001) developed fluorescent probes based on fluorinated benzoxazole and benzothiazole derivatives for sensing magnesium and zinc cations. The study highlights the utility of fluorinated compounds in creating sensitive probes for detecting changes in pH and metal cations, demonstrating the potential of 2-Fluoro-4-(trifluoromethoxy)benzoic acid in sensor technology (Tanaka et al., 2001).

  • Electrochemistry : Gomaa, Zaky, and Nouh (2020) conducted cyclic voltammetry studies to understand the interaction of copper chloride with 4-Fluoro benzoic acid. This research is significant for understanding the redox behaviors of such compounds and their potential applications in electrochemistry (Gomaa et al., 2020).

  • Reactive Oxygen Species Detection : Setsukinai et al. (2003) synthesized novel fluorescence probes based on benzoic acid derivatives for selectively detecting highly reactive oxygen species. This research underscores the importance of such compounds in biological and chemical applications, particularly in understanding oxidative stress and related processes (Setsukinai et al., 2003).

Safety And Hazards

2-Fluoro-4-(trifluoromethoxy)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXSSQNLBPWREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethoxy)benzoic acid

CAS RN

1073477-22-1
Record name 2-fluoro-4-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (8 g, 30.8 mmol) in 170 mL of THF was cooled to −40° C., and then i-PrMgBr (0.4 mol/L in THF, 91 mL) was injected. After being stirred for 3 h, CO2 was injected for 2 h at 0° C. The mixture was washed with 1M HCl aqueous solution, separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, and concentrated under reduced pressure. The residue was washed with petroether to give the title compound (6 g, 87% yield): 1H NMR (400 MHz, CDCl3): δ ppm 7.05-7.12 (m, 2H), 8.10 (t, J=8.4 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Haranahalli Raghunandan - 2016 - ir.stonybrook.edu
… After decarboxylation, compound 17.2 was then coupled with 2fluoro-4-trifluoromethoxy benzoic acid in the presence of EDC.HCl and DMAP to give 17.3. Like compounds 14 and 14.1, …
Number of citations: 0 ir.stonybrook.edu
K Haranahalli - 2016 - search.proquest.com
… After decarboxylation, compound 17.2 was then coupled with 2fluoro-4-trifluoromethoxy benzoic acid in the presence of EDC.HCl and DMAP to give 17.3. Like compounds 14 and 14.1, …
Number of citations: 0 search.proquest.com

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